3-(1-(Quinoxaline-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione
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Description
3-(1-(Quinoxaline-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione, also known as QX-314, is a quaternary lidocaine derivative that has been widely used in scientific research. QX-314 is a hydrophilic molecule that cannot penetrate the cell membrane on its own, but it can enter cells through ion channels, making it a useful tool for studying the function of ion channels and their role in various physiological processes.
Scientific Research Applications
Antimicrobial Activity
Quinoxaline derivatives have been recognized for their antimicrobial properties, which include antifungal , antibacterial , antiviral , and antimicrobial effects . This compound, with its quinoxaline core, could be pivotal in the development of new drugs aimed at combating infectious diseases.
Cancer Treatment
The cytotoxicity of quinoxaline derivatives against various cancer cell lines, such as MCF-7 (breast adenocarcinoma), NCI-H460 (lung cancer cell line), and SF-268 (CNS cancer cell line), has been examined . This suggests potential applications in designing chemotherapeutic agents.
Electroluminescent Materials
Quinoxaline derivatives have found use as efficient electroluminescent materials for organic light-emitting devices . Their ability to emit light upon electrical excitation makes them suitable for display and lighting technologies.
Fluorescent Materials
These compounds are also utilized as fluorescent materials due to their ability to absorb light and re-emit it . This property is essential for applications in bioimaging and molecular tagging.
Organic Semiconductors
The quinoxaline core is integral in the synthesis of organic semiconductors , which are used in a variety of electronic devices due to their flexibility, lightweight, and low-cost production.
Anion Receptors and Cavitands
Quinoxaline derivatives serve as building blocks for the synthesis of anion receptors and cavitands . These are molecules designed to selectively bind anions, which is valuable in sensor technology and environmental monitoring.
properties
IUPAC Name |
3-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c22-15-10-25-17(24)21(15)11-5-7-20(8-6-11)16(23)14-9-18-12-3-1-2-4-13(12)19-14/h1-4,9,11H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLGFKOOYJVPCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(Quinoxaline-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione |
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